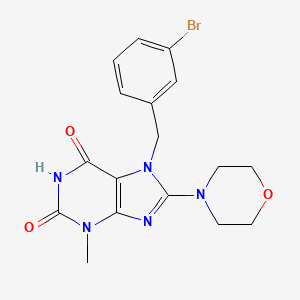
7-(3-bromobenzyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a purine core substituted with a 3-bromo-benzyl group, a methyl group, and a morpholine ring, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Molecular docking studies have shown that it can form hydrogen bonds, π-cation, and π-π interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzyl bromide: A simpler compound with similar bromine substitution.
Benzyl bromide: Lacks the purine core and morpholine ring but shares the benzyl bromide structure.
4-Bromobenzyl bromide: Similar structure but with bromine at the para position.
Uniqueness
7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE is unique due to its combination of a purine core, bromine substitution, and morpholine ring, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H18BrN5O3 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
7-[(3-bromophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H18BrN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-3-2-4-12(18)9-11)16(19-14)22-5-7-26-8-6-22/h2-4,9H,5-8,10H2,1H3,(H,20,24,25) |
Clave InChI |
GKPCMRLBNATFHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
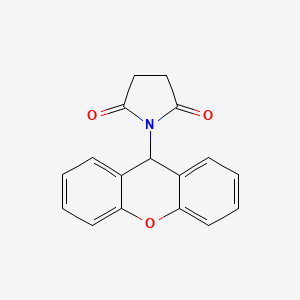
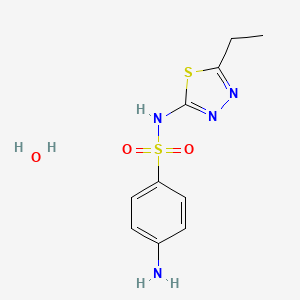
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
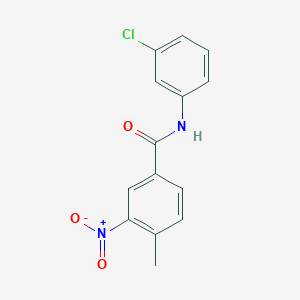
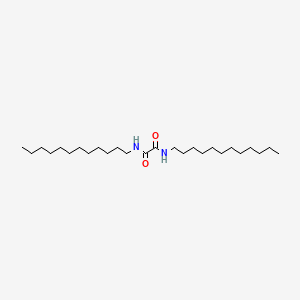
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
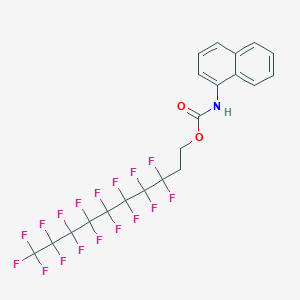

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
